molecular formula C18H14O2 B1222239 Benz(a)anthracene-3,4-dihydrodiol CAS No. 60967-89-7

Benz(a)anthracene-3,4-dihydrodiol

Cat. No.: B1222239
CAS No.: 60967-89-7
M. Wt: 262.3 g/mol
InChI Key: KUBYVPFVNKJERF-ROUUACIJSA-N
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Description

Benz(a)anthracene-3,4-dihydrodiol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of benz(a)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of toxicology and environmental science due to its potential health impacts and its role in the study of PAH metabolism and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benz(a)anthracene-3,4-dihydrodiol can be synthesized through the metabolic oxidation of benz(a)anthracene. This process typically involves the use of liver microsomes and cytochrome P-450 enzymes, which catalyze the oxidation of benz(a)anthracene to its dihydrodiol form . The reaction conditions often include the presence of NADPH and oxygen, which are essential for the enzymatic activity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the compound can be produced in laboratory settings using the aforementioned synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-3,4-dihydrodiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diol-epoxides, which are known for their carcinogenic properties due to their ability to form DNA adducts .

Scientific Research Applications

Benz(a)anthracene-3,4-dihydrodiol is primarily used in scientific research to study the metabolism and carcinogenicity of PAHs. Its applications include:

Mechanism of Action

The mechanism of action of benz(a)anthracene-3,4-dihydrodiol involves its metabolic activation to diol-epoxides, which can bind to DNA and form adducts. These DNA adducts can cause mutations and initiate carcinogenesis. The compound primarily targets cellular DNA, leading to genotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene-1,2-dihydrodiol
  • Benz(a)anthracene-5,6-dihydrodiol
  • Benz(a)anthracene-8,9-dihydrodiol
  • Benz(a)anthracene-10,11-dihydrodiol

Uniqueness

Benz(a)anthracene-3,4-dihydrodiol is unique due to its exceptionally high carcinogenicity compared to other dihydrodiols of benz(a)anthracene. This is attributed to its ability to form highly reactive diol-epoxides that can efficiently bind to DNA and induce mutations .

Properties

CAS No.

60967-89-7

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(3S,4S)-3,4-dihydrobenzo[a]anthracene-3,4-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-10,17-20H/t17-,18-/m0/s1

InChI Key

KUBYVPFVNKJERF-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=C[C@@H]([C@H]4O)O

SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(C4O)O

64501-86-6
67335-42-6

Synonyms

BA-3,4-dihydrodiol
benz(a)anthracene-3,4-dihydrodiol

Origin of Product

United States

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